Product packaging for Vicriviroc hydrochloride(Cat. No.:CAS No. 541503-48-4)

Vicriviroc hydrochloride

Cat. No.: B13347457
CAS No.: 541503-48-4
M. Wt: 570.1 g/mol
InChI Key: ULGCLTGMZKAFMX-RIAYWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Chemokine Receptor Antagonists in HIV-1 Pathogenesis

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a complex, multi-step process that serves as a critical target for antiviral drug development. nih.gov This process begins when the viral envelope glycoprotein (B1211001), gp120, binds to the primary CD4 receptor on the surface of target cells, such as T-lymphocytes and macrophages. mdpi.compnas.orgscispace.com This initial binding induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. mdpi.com The main co-receptors used by HIV-1 are the chemokine receptors CCR5 and CXCR4, which are seven-transmembrane G-protein-coupled receptors (GPCRs). scispace.comwikipedia.org

HIV-1 strains are classified based on which co-receptor they use for entry. R5-tropic viruses utilize the CCR5 co-receptor, while X4-tropic viruses use the CXCR4 co-receptor. wikipedia.orgpnas.org R5-tropic strains are most commonly transmitted and predominate during the early stages of infection, whereas X4-tropic viruses tend to emerge later in the disease course in a subset of individuals. pnas.orgpnas.orgupenn.edu

The crucial role of CCR5 in HIV-1 pathogenesis was highlighted by the discovery of a naturally occurring 32-base-pair deletion in the CCR5 gene (CCR5-Δ32). guidelines.org.aufrontiersin.org Individuals homozygous for this mutation lack functional CCR5 receptors on their cell surfaces and are consequently highly resistant to infection by R5-tropic HIV-1. guidelines.org.aufrontiersin.orgnih.gov This genetic evidence established CCR5 as a viable and relatively safe therapeutic target, as its absence is not associated with severe immunodeficiency. medcraveonline.com

This understanding spurred the development of chemokine receptor antagonists, a class of drugs designed to block the interaction between the HIV-1 gp120 and the co-receptor. scispace.compatsnap.com Specifically, CCR5 antagonists are small molecules that bind to the CCR5 receptor, inducing a conformational change that prevents its recognition by the viral gp120 protein. upenn.edunih.gov By occupying this cellular doorway, they effectively block R5-tropic HIV-1 from entering and infecting the host cell, thus interrupting the viral life cycle at its earliest stage. wikipedia.org

Evolution of Entry Inhibitors as a Therapeutic Strategy in HIV-1

For many years, the primary strategies for combating HIV-1 involved targeting viral enzymes essential for replication after the virus had already entered the host cell. nih.gov These strategies led to the development of highly successful drug classes, including nucleoside/non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) and protease inhibitors (PIs). mdpi.comnih.gov However, the emergence of drug-resistant viral strains created a persistent need for new therapeutic agents with novel mechanisms of action. mdpi.com This need drove researchers to target the viral entry process itself. pnas.org

The class of drugs known as entry inhibitors prevents HIV-1 from entering host cells and is broadly categorized based on the specific step of entry they disrupt: attachment, co-receptor binding, or fusion. nih.govnih.gov Early explorations into this strategy included the development of soluble CD4 molecules, designed to act as decoys, but these showed disappointing activity in clinical trials. nih.govnih.gov

A significant breakthrough came with the approval of Enfuvirtide (B549319) (T-20) in 2003, the first entry inhibitor to be licensed for clinical use. mdpi.comaddimmune.com Enfuvirtide is a synthetic peptide that mimics a segment of the viral gp41 protein, a key component of the fusion machinery. guidelines.org.au It binds to gp41 and prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby halting viral entry. guidelines.org.audovepress.com

The success of Enfuvirtide validated the concept of entry inhibition and stimulated further research, particularly into small-molecule drugs that could be administered orally. mdpi.com This led to the focused development of co-receptor antagonists. nih.govnih.gov Several small-molecule CCR5 antagonists, including Aplaviroc, Maraviroc (B1676071), and Vicriviroc (B613818), progressed to clinical trials. nih.gov Maraviroc became the first orally administered CCR5 antagonist approved for clinical use, marking a major advancement in the evolution of entry inhibitors and providing a new therapeutic option for patients infected with CCR5-tropic HIV-1. nih.govguidelines.org.aufrontiersin.org

Genesis and Academic Significance of Vicriviroc Hydrochloride as a CCR5 Antagonist

This compound, also known by the codenames SCH 417690 or SCH-D, emerged from the drug discovery programs at Schering-Plough as a potent, second-generation, small-molecule CCR5 antagonist. ontosight.aiwikipedia.orgdrugbank.com Its development was a direct result of medicinal chemistry efforts to improve upon an earlier lead compound, SCH-C (SCH 351125). wikipedia.orgnih.gov While SCH-C showed promise, concerns about its modest effect on the cardiac QT interval prompted the search for new compounds with superior potency and an improved pharmacological profile. wikipedia.orgnih.gov Vicriviroc was identified through high-throughput screening and subsequent structure-activity relationship (SAR) analysis. wikipedia.orgevitachem.com

The mechanism of action of Vicriviroc is that of a noncompetitive allosteric antagonist. wikipedia.orgdrugbank.com It binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor. wikipedia.org This binding induces a conformational change in the extracellular loops of the receptor, which in turn prevents the viral gp120 protein from effectively docking with it. wikipedia.orgdrugbank.com This allosteric inhibition blocks the entry of CCR5-tropic HIV-1 into the host cell. ontosight.ai

Research demonstrated that Vicriviroc possesses potent and broad-spectrum antiviral activity against a wide range of genetically diverse HIV-1 isolates, including those resistant to other classes of antiretroviral drugs. nih.gov Functional assays confirmed its role as a true receptor antagonist by showing it could inhibit chemokine-mediated signaling through the CCR5 receptor. nih.govnih.gov Furthermore, studies revealed that Vicriviroc binds to CCR5 with a higher affinity than its predecessor, SCH-C. nih.gov

Table 1: In Vitro Antiviral Activity of Vicriviroc Against Diverse HIV-1 Clade Isolates

This table summarizes the mean 50% effective concentrations (EC₅₀) and 90% effective concentrations (EC₉₀) of Vicriviroc against a panel of R5-tropic HIV-1 isolates from various genetic clades, as tested in peripheral blood mononuclear cell (PBMC) assays.

HIV-1 CladeNumber of Isolates TestedGeometric Mean EC₅₀ (nM)Geometric Mean EC₉₀ (nM)
B 100.04 - 2.30.45 - 18
C 60.17 - 0.731.1 - 4.2
A/E 40.18 - 0.580.98 - 3.4
A 20.41 - 0.813.5 - 6.6
F 20.16 - 0.231.4 - 1.8
G 20.22 - 0.231.2 - 2.0
D 10.181.1
CRF01_AE 10.583.4
CRF02_AG 10.232.0
O 10.353.2
Data sourced from Strizki et al., Antimicrobial Agents and Chemotherapy, 2005. nih.gov

The academic significance of Vicriviroc lies in its contribution to the field of HIV-1 entry inhibition. It demonstrated synergistic antiviral activity when combined with all other approved classes of antiretrovirals, reinforcing the value of combination therapy. nih.gov Although its clinical development for HIV-1 was ultimately discontinued (B1498344) by Merck after it did not meet primary efficacy endpoints in late-stage trials, the research surrounding Vicriviroc provided valuable insights into the structural requirements for potent CCR5 antagonism and the mechanisms by which HIV-1 could develop resistance to this class of inhibitors. nih.govwikipedia.orgaidsmap.com

Table 2: Comparison of Key HIV-1 Entry Inhibitors

Compound NameDrug ClassMechanism of Action Target
Enfuvirtide Fusion InhibitorHIV-1 gp41
Maraviroc CCR5 AntagonistCCR5 Co-receptor
Vicriviroc CCR5 AntagonistCCR5 Co-receptor
Aplaviroc CCR5 AntagonistCCR5 Co-receptor
Ibalizumab Attachment InhibitorCD4 Receptor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39ClF3N5O2 B13347457 Vicriviroc hydrochloride CAS No. 541503-48-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

541503-48-4

Molecular Formula

C28H39ClF3N5O2

Molecular Weight

570.1 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1

InChI Key

ULGCLTGMZKAFMX-RIAYWLAYSA-N

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Origin of Product

United States

Molecular Mechanisms of Action of Vicriviroc Hydrochloride

Allosteric Modulation of C-C Chemokine Receptor Type 5 (CCR5)

Vicriviroc (B613818) is a noncompetitive allosteric antagonist of the CCR5 receptor. wikipedia.orgfrontiersin.org This means it does not directly compete with the natural ligands of CCR5 but instead binds to a different site on the receptor, inducing a change in its shape. wikipedia.orgasm.org This modulation of the receptor's conformation is central to its antiviral activity. wikipedia.orgnih.gov

Noncompetitive Binding to CCR5 Transmembrane Helices

Vicriviroc binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface. wikipedia.orgdrugbank.com This binding site is distinct from the site where the HIV-1 envelope glycoprotein (B1211001) gp120 interacts with CCR5. asm.orgresearchgate.net The binding is characterized by high affinity, which contributes to the drug's potent activity. nih.govncats.io Specific interactions have been identified, including hydrophobic interactions between the trifluoromethyl phenyl group of vicriviroc and the I198 residue on the fifth transmembrane helix (TM5) of CCR5. wikipedia.org Additionally, electrostatic interactions may occur between the positively charged tertiary nitrogen of vicriviroc and the E238 residue on TM7. wikipedia.org Other residues on TM3 (Y108) and TM6 (Y251) are also predicted to have strong interactions with the compound. wikipedia.org

Induction of Conformational Changes in CCR5

The binding of vicriviroc to the transmembrane pocket induces a significant conformational change in the extracellular domains of the CCR5 receptor. wikipedia.orgdrugbank.com This allosteric modulation alters the three-dimensional structure of the receptor, making it unrecognizable to the HIV-1 gp120 protein. asm.orgnih.gov Essentially, vicriviroc stabilizes a conformation of CCR5 that is incompatible with viral binding. asm.org This induced conformational change is the critical step that leads to the inhibition of viral entry.

Inhibition of HIV-1 Envelope Glycoprotein (gp120) Interaction with CCR5

The primary mechanism by which HIV-1 enters host immune cells, such as T-cells and macrophages, involves the interaction of its surface envelope glycoprotein, gp120, with the CD4 receptor and a coreceptor, which for R5-tropic strains of HIV-1 is CCR5. wikipedia.orgfrontiersin.org

Abrogation of gp120-CCR5 Binding

By inducing a conformational change in CCR5, vicriviroc effectively prevents the gp120 protein from binding to the coreceptor. wikipedia.orgdrugbank.com This disruption of the gp120-CCR5 interaction is the direct consequence of the allosteric modulation described earlier. The altered shape of the CCR5 receptor means the binding site for gp120 is no longer accessible or has been sufficiently modified to prevent a stable interaction. asm.orgresearchgate.net

Blockade of Viral Entry into Host Cells

The binding of gp120 to both CD4 and CCR5 is a prerequisite for the subsequent conformational changes in another viral protein, gp41, which mediates the fusion of the viral envelope with the host cell membrane. wikipedia.org By blocking the gp120-CCR5 interaction, vicriviroc halts this cascade of events, effectively preventing the virus from entering the host cell. wikipedia.orgdrugbank.com This blockade of viral entry is the ultimate outcome of vicriviroc's molecular mechanism of action. ontosight.ainih.gov

Delineation of Antagonist vs. Agonist Properties on CCR5

To understand the full scope of vicriviroc's interaction with CCR5, it is essential to distinguish between antagonist and agonist activities. An antagonist blocks the receptor's function, while an agonist activates it.

Functional assays have confirmed that vicriviroc acts as a CCR5 antagonist. nih.govncats.ioresearchgate.net Studies have shown that vicriviroc inhibits the signaling of CCR5 that is normally induced by its natural chemokine ligands, such as RANTES, MIP-1α, and MIP-1β. nih.gov For example, vicriviroc has been shown to block chemokine-induced calcium flux and chemotaxis in cells expressing CCR5. nih.govresearchgate.net Importantly, when administered alone, vicriviroc does not stimulate these signaling pathways, indicating a lack of intrinsic agonist activity. nih.gov This confirms that its primary role is to block the receptor's function, which in the context of HIV-1, prevents viral entry. nih.govresearchgate.net

Table of Research Findings on Vicriviroc Hydrochloride's Mechanism of Action

Mechanism Key Findings Supporting Evidence
Allosteric Modulation of CCR5 Binds to a hydrophobic pocket within the transmembrane helices of CCR5. Mutagenesis studies and molecular modeling. wikipedia.orgresearchgate.net
Induces a conformational change in the extracellular loops of CCR5. X-ray crystallography and cryo-electron microscopy of related CCR5-antagonist complexes. wikipedia.orgasm.org
Inhibition of gp120-CCR5 Interaction Prevents the binding of the HIV-1 envelope glycoprotein gp120 to CCR5. Cell-based viral entry assays. nih.govresearchgate.net
Blocks the entry of R5-tropic HIV-1 strains into host cells. Antiviral activity assays against various HIV-1 isolates. nih.govnih.gov
Antagonist Properties Inhibits chemokine-induced signaling pathways, such as calcium flux and chemotaxis. Functional assays measuring downstream signaling events. nih.govresearchgate.net
Does not activate CCR5 signaling on its own, demonstrating no agonist activity. Calcium flux assays in the absence of chemokines. nih.gov

In Vitro Antiviral Spectrum and Potency of Vicriviroc Hydrochloride

Inhibition of R5-Tropic HIV-1 Replication

Vicriviroc (B613818) hydrochloride demonstrates potent inhibitory effects on the replication of R5-tropic HIV-1, which utilizes the CCR5 co-receptor for cellular entry. nih.gov Laboratory-based antiviral assays have consistently shown that the compound effectively prevents the infection of target cells by these specific viral isolates. nih.govresearchgate.net Its mechanism as a noncompetitive allosteric antagonist of the CCR5 receptor induces a conformational change in the receptor, which in turn prevents the binding of the viral envelope protein gp120 and subsequent viral entry. wikipedia.orgdrugbank.com In peripheral blood mononuclear cell (PBMC) infection assays, vicriviroc potently inhibited a panel of 30 R5-tropic HIV-1 isolates, with geometric mean 50% effective concentrations (EC50) ranging from 0.04 nM to 2.3 nM. nih.gov The 90% effective concentrations (EC90) for the same isolates were between 0.45 nM and 18 nM. nih.gov Conversely, viruses that can use the CXCR4 co-receptor (designated as X4-tropic or R5/X4 dual-tropic) were not significantly inhibited by vicriviroc in these primary cell cultures. nih.gov

Activity Across Diverse Genetic Clades of HIV-1

The antiviral efficacy of vicriviroc hydrochloride extends across a wide range of genetically diverse HIV-1 isolates. nih.govresearchgate.net Studies have evaluated its potency against a panel of R5-tropic HIV-1 isolates from various geographical regions, representing multiple genetic clades. nih.gov Vicriviroc has demonstrated consistent and potent inhibition against all tested viral isolates, underscoring its broad-spectrum activity. nih.govresearchgate.net Notably, it has shown high activity against a Clade G Russian isolate, which had previously exhibited reduced susceptibility to an earlier-generation CCR5 antagonist, SCH-C. nih.govresearchgate.net

Table 1: In Vitro Antiviral Activity of Vicriviroc Against Diverse R5-Tropic HIV-1 Isolates

Clade Isolate Geometric Mean EC50 (nM) Geometric Mean EC90 (nM)
B Ba-L 0.35 1.8
B ADA-M 0.28 1.9
B JR-FL 0.23 2.1
B R5-01 0.49 2.5
A UG270 0.04 0.45
C 92BR021 0.16 1.7
D UG275 0.11 1.2
E 90CF402 0.17 1.5
F BZ167 0.20 1.6
G RU570 2.3 18

This table is based on data from a study evaluating vicriviroc's activity in a PBMC infection assay against 30 R5-tropic HIV-1 isolates. nih.gov

Potency Against Drug-Resistant HIV-1 Isolates

A significant feature of this compound is its sustained potency against HIV-1 isolates that have developed resistance to other classes of antiretroviral drugs. nih.govnatap.org Since vicriviroc targets a host cell protein (CCR5) rather than a viral enzyme, its activity is generally unaffected by mutations that confer resistance to reverse transcriptase inhibitors (RTIs), protease inhibitors (PRIs), or fusion inhibitors. nih.gov

In vitro assays using pseudoviruses engineered with genes from treatment-experienced patients confirmed this characteristic. nih.gov Vicriviroc demonstrated potent activity against viruses with RTI, PRI, or multidrug resistance (MDR) phenotypes, with EC50 values comparable to those observed for wild-type control viruses. nih.gov Furthermore, its efficacy was maintained against viruses with mutations conferring resistance to the fusion inhibitor enfuvirtide (B549319), such as those with the gp41 V38A mutation or the double mutation G36D and V28M. nih.gov These findings highlight that vicriviroc's unique mechanism of action allows it to bypass common viral resistance pathways. nih.govnatap.org

Table 2: Antiviral Activity of Vicriviroc Against HIV-1 Pseudotyped Viruses with Drug Resistance Mutations

Virus Phenotype Resistance-Associated Mutations Vicriviroc EC50 (nM) Fold Change in EC50 vs. Wild-Type
Wild-Type None 0.24 1.0
RTI-Resistant M41L, L74V, L210W, T215Y 0.20 0.8
PRI-Resistant L10I, M46L, I54V, V82A, I84V, L90M 0.23 1.0
MDR Multiple RTI and PRI mutations 0.19 0.8
Enfuvirtide-Resistant V38A in gp41 0.43 1.8
Enfuvirtide-Resistant G36D, V28M in gp41 0.31 1.3

This table is based on data from PhenoSense assays using pseudoviruses with the JrCSF envelope gene. nih.gov

Synergistic Antiviral Activity with Other Antiretroviral Classes

In vitro drug combination studies have consistently shown that this compound acts synergistically with antiretroviral agents from all other approved classes. nih.govresearchgate.netnatap.org This enhancement of antiviral activity without any evidence of antagonism suggests that vicriviroc can be a valuable component of combination therapy regimens. natap.org

Combination with Reverse Transcriptase Inhibitors

When combined with reverse transcriptase inhibitors, vicriviroc exhibits synergistic effects. nih.gov Studies have specifically demonstrated this synergy with the nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine (B1683550) and lamivudine, as well as the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. nih.gov

Combination with Protease Inhibitors

Synergistic antiviral activity has also been confirmed when vicriviroc is combined with protease inhibitors. nih.gov In vitro studies using the protease inhibitor indinavir (B1671876) alongside vicriviroc resulted in enhanced inhibition of HIV-1 replication. nih.gov

Combination with Fusion Inhibitors

Particularly noteworthy is the synergy observed between vicriviroc and the fusion inhibitor enfuvirtide. nih.govoup.com This combination targets two distinct steps in the viral entry process, which may lead to a cooperative effect. nih.gov It has been proposed that by blocking the coreceptor, vicriviroc may stall the fusion process, thereby prolonging the exposure of the gp41 transmembrane protein's intermediate conformation. nih.gov This extended exposure could enhance the ability of enfuvirtide to bind to its target on gp41, thus potentiating its inhibitory activity. nih.govoup.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Zidovudine
Lamivudine
Efavirenz
Indinavir
Enfuvirtide

Specificity for CCR5-Mediated Entry

The antiviral mechanism of vicriviroc is highly specific, targeting the cellular CCR5 coreceptor, which is essential for the entry of R5-tropic HIV-1 into host cells. nih.govhivclinic.ca Vicriviroc is a noncompetitive, allosteric antagonist of the CCR5 receptor. wikipedia.orgdrugbank.com It binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface. wikipedia.orgdrugbank.com This binding induces a conformational change in the receptor's structure. wikipedia.orgdrugbank.com The altered conformation of the CCR5 receptor prevents the viral surface glycoprotein (B1211001) gp120 from binding to it, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry. hivclinic.cawikipedia.org

This mechanism confers a high degree of specificity. Vicriviroc potently inhibits HIV-1 isolates that use CCR5 for entry (R5-tropic viruses). nih.govncats.io However, it does not significantly inhibit viruses that use the CXCR4 coreceptor (X4-tropic) or those that can use either coreceptor (dual-tropic or R5/X4). nih.gov This specificity is a defining characteristic of its antiviral activity.

Functional assays have confirmed that vicriviroc acts as a CCR5 receptor antagonist by inhibiting the natural signaling functions of the receptor. nih.govnih.gov In these experiments, vicriviroc effectively blocked the biological responses initiated by the binding of natural chemokines, such as MIP-1α (macrophage inflammatory protein-1 alpha), to the CCR5 receptor. nih.govmedchemexpress.com The compound has been shown to potently inhibit chemokine-mediated effects like intracellular calcium release, guanosine (B1672433) 5′-[35S]triphosphate exchange, and cell migration (chemotaxis). nih.govnih.govresearchgate.net

Inhibition of CCR5 Function by Vicriviroc

Functional AssayLigandVicriviroc IC₅₀ (nM)
Chemotaxis InhibitionMIP-1α< 1.0
Calcium Flux InhibitionRANTES16
[³⁵S]GTPγS Binding InhibitionMIP-1α10
IC₅₀ (50% inhibitory concentration) values represent the concentration of vicriviroc required to inhibit 50% of the CCR5-mediated function. Data sourced from various in vitro functional assays. nih.govmedchemexpress.com

Structural Biology and Receptor Binding Dynamics of Vicriviroc Hydrochloride

Elucidation of CCR5 Binding Pocket and Key Residues

Vicriviroc (B613818) hydrochloride is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). wikipedia.org Its mechanism of action involves binding to a distinct site on the receptor, inducing a conformational change that prevents the binding of HIV-1's gp120 envelope protein, thereby inhibiting viral entry into host cells. wikipedia.orgdrugbank.com The binding site is located within a pocket formed by the transmembrane (TM) helices of the receptor, near the extracellular surface. wikipedia.org

Vicriviroc hydrochloride binds to a small, hydrophobic pocket situated between the transmembrane helices of the CCR5 receptor. wikipedia.orgdrugbank.com This interaction is critical for its antagonistic activity. Structural modeling and mutagenesis studies have identified several key amino acid residues that form this binding pocket and are crucial for the interaction.

Key residues and their interactions include:

Isoleucine 198 (I198): Located on the fifth transmembrane helix (TM5), this residue is thought to engage in a strong hydrophobic interaction with the trifluoromethyl phenyl group of vicriviroc. wikipedia.org

Tyrosine 108 (Y108) and Tyrosine 251 (Y251): These residues, located on TM3 and TM6 respectively, are also predicted to have strong interactions with the compound. wikipedia.org The carboxamide nitrogen of the related antagonist, maraviroc (B1676071), has been shown to form a hydrogen bond with Y251, highlighting the importance of this residue in ligand binding. nih.gov

Tryptophan 86 (Trp86) and Tryptophan 248 (Trp248): These residues are part of the cluster within the CCR5 ligand binding pocket and have been shown to be sensitive to mutation, affecting gp120 binding. nih.gov

Glutamic acid 283 (E283): While the primary interactions are hydrophobic, an electrostatic interaction may occur between the positively charged tertiary nitrogen group of vicriviroc and the hydrophilic region provided by the E283 residue on TM7. wikipedia.org

These interactions collectively stabilize vicriviroc within the binding pocket, leading to the allosteric inhibition of receptor function.

Vicriviroc was developed as a successor to an earlier CCR5 antagonist, SCH-C, exhibiting improved properties, including a higher binding affinity for the CCR5 receptor. wikipedia.orgnih.gov Competitive binding analyses, designed to measure the relative affinities, have demonstrated that vicriviroc binds to CCR5 with approximately threefold higher affinity than SCH-C. nih.gov When measured at equilibrium after prolonged incubation (around 24 hours), the dissociation constant (Ki) for vicriviroc was determined to be 0.8 nM, compared to 2.6 nM for SCH-C. nih.gov This stronger binding contributes to its more potent antiviral activity. nih.govnih.gov

CompoundBinding Affinity (Ki) to CCR5 (nM)
This compound0.8
SCH-C2.6

Analysis of Receptor Conformational States Induced by this compound

As an allosteric antagonist, the binding of this compound to its hydrophobic pocket within the CCR5 transmembrane domain induces a significant conformational change in the receptor's structure. wikipedia.orgdrugbank.com This induced-fit alteration affects the extracellular portion of CCR5, deforming it in such a way that it can no longer be recognized or bound by the HIV-1 gp120 protein. wikipedia.orghivclinic.ca This mechanism is distinct from competitive antagonists that would directly block the chemokine binding site. By stabilizing an inactive conformation of the receptor, vicriviroc effectively prevents the crucial interaction required for the fusion of the viral and cellular membranes, thus blocking viral entry. hivclinic.ca

Functional Receptor Assays and Ligand Displacement

Functional assays confirm that this compound acts as a potent CCR5 antagonist by inhibiting the downstream signaling pathways typically initiated by the binding of natural chemokine ligands like RANTES (CCL5) or MIP-1α (CCL3). nih.govnih.gov

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a primary function of chemokine receptors. Vicriviroc has been shown to be a potent inhibitor of CCR5-mediated chemotaxis. In assays using a mouse Ba/F3 cell line engineered to express human CCR5, vicriviroc demonstrated potent inhibition of the chemotactic response to the chemokine MIP-1α. nih.gov It inhibited this cell migration with an IC50 value below 1 nM, a potency similar to that of its predecessor, SCH-C. nih.gov

CompoundChemotaxis Inhibition (IC50) vs. MIP-1α (nM)
This compound<1
SCH-C<1

The binding of a chemokine agonist to CCR5 triggers a signaling cascade that results in the release of intracellular calcium stores. nih.gov Vicriviroc effectively blocks this signaling pathway. In functional assays using U-87 astroglioma cells expressing CCR5, both vicriviroc and SCH-C were shown to block the intracellular calcium release induced by the chemokine RANTES in a dose-dependent manner and with similar potencies. nih.govresearchgate.net Further studies measuring the inhibition of RANTES-induced GTPγS binding, another measure of G-protein activation, demonstrated that vicriviroc was a more potent inhibitor than SCH-C, confirming its antagonist properties. nih.gov Importantly, vicriviroc alone did not induce any signal, confirming it does not have agonist activity. nih.gov

CompoundGTPγS Binding Inhibition (IC50) vs. RANTES (nM)
This compound4.2 ± 1.3
SCH-C10 ± 1.2

Guanosine (B1672433) 5'-[35S]Triphosphate Exchange Inhibition Studies

This compound's mechanism as a CCR5 antagonist has been elucidated through various functional assays, including guanosine 5'-[35S]triphosphate ([³⁵S]GTPγS) exchange inhibition studies. nih.govnih.gov These assays are instrumental in determining the ability of a compound to block the intracellular signaling cascade that follows agonist binding to a G protein-coupled receptor (GPCR) like CCR5.

In a typical [³⁵S]GTPγS exchange assay, cell membranes expressing the CCR5 receptor are incubated with the test compound, in this case, vicriviroc, prior to the addition of [³⁵S]GTPγS and a CCR5 ligand (agonist). nih.gov The binding of an agonist to the CCR5 receptor normally triggers a conformational change that promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated G protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this exchange as a direct indicator of receptor activation.

Studies have demonstrated that vicriviroc effectively inhibits this ligand-stimulated GDP-[³⁵S]GTPγS exchange in a concentration-dependent manner. nih.gov This inhibitory action confirms that vicriviroc functions as a receptor antagonist, blocking the signaling of CCR5 by its natural chemokine ligands. nih.govnih.gov By preventing this initial step in the signaling pathway, vicriviroc effectively neutralizes the downstream cellular responses that would otherwise be initiated by chemokine binding. This antagonistic activity is a key component of its therapeutic effect in preventing HIV-1 entry into host cells.

Selective Modulation of Ion Channels (e.g., hERG) and Receptor Specificity

A critical aspect of the development of vicriviroc was its improved selectivity and reduced off-target effects compared to earlier CCR5 antagonists, such as SCH-C. nih.govnih.gov A significant concern with many small molecule drugs is their potential to interact with other receptors and ion channels, leading to adverse effects. One of the most important of these off-target interactions is the blockade of the human ether-a-go-go-related gene (hERG) potassium ion channel.

The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a potentially life-threatening condition that can result in cardiac arrhythmias. nih.gov The predecessor to vicriviroc, SCH-C, demonstrated a modest but dose-dependent prolongation of the corrected cardiac QT interval (QTc), which was attributed to its moderate binding affinity for the hERG channel. nih.gov

In contrast, vicriviroc was specifically selected and developed to have a diminished affinity for the hERG ion channel. nih.govnih.gov This reduced potential for cardiac effects was a key differentiator and a significant improvement in its safety profile. nih.govnih.gov

Furthermore, vicriviroc exhibits a high degree of receptor specificity. It binds specifically to the CCR5 receptor and does not show significant activity at other related chemokine receptors, such as CXCR4. nih.govnih.gov This specificity is crucial for its mechanism of action in inhibiting R5-tropic HIV-1 isolates, which utilize the CCR5 receptor for entry into host cells, without interfering with the function of other important cellular signaling pathways. Competition binding assays have revealed that vicriviroc binds with a higher affinity to CCR5 than SCH-C, contributing to its potent antiviral activity. nih.govnih.gov

Mechanisms of Hiv 1 Resistance to Vicriviroc Hydrochloride

Phenotypic Resistance Pathways

Phenotypic resistance to Vicriviroc (B613818) manifests through two primary pathways: the continued but altered use of the CCR5 coreceptor and, more rarely, a switch to the CXCR4 coreceptor.

Continued CCR5 Usage in an Inhibitor-Insensitive Manner

The most common mechanism of resistance to Vicriviroc involves the virus adapting to use the CCR5 coreceptor even when the inhibitor is bound to it. asm.orgoup.comresearchgate.net This is often referred to as the "inhibitor-bound" pathway. In this scenario, the virus does not switch its coreceptor preference but rather evolves to recognize and utilize the conformation of CCR5 that has been altered by Vicriviroc. asm.orgasm.org This form of resistance is characterized phenotypically by a decrease in the maximal percent inhibition (MPI) of the drug, rather than a significant shift in the 50% inhibitory concentration (IC50). scispace.com This means that even at high concentrations, Vicriviroc cannot completely block viral entry. oup.com Studies on resistant isolates, both those generated in vitro and those from clinical trials, have consistently demonstrated this phenomenon. asm.orgresearchgate.net

Emergence and Selection of CXCR4-Tropic Variants

A less common but clinically significant pathway to Vicriviroc resistance is the emergence and selection of HIV-1 variants that use the CXCR4 coreceptor for entry (X4-tropic viruses). asm.orgnih.govasm.org CCR5 antagonists like Vicriviroc are only effective against viruses that use the CCR5 coreceptor (R5-tropic viruses). nih.govivami.com If a patient harbors a pre-existing population of X4-tropic or dual/mixed-tropic (R5/X4) viruses, even at very low levels, treatment with a CCR5 antagonist can create a selective pressure that favors the growth of these variants. asm.orgd-nb.info In two Phase 3 clinical trials involving treatment-experienced patients, the emergence of dual/mixed (DM)/X4-tropic virus was detected in approximately 10% (7 out of 71) of subjects who experienced virologic failure while on a Vicriviroc-containing regimen. nih.gov This highlights the importance of sensitive tropism assays to detect pre-existing X4 variants before initiating therapy with a CCR5 antagonist. nih.gov In many cases, the emergence of CXCR4-using viruses during CCR5 antagonist therapy is thought to be due to the outgrowth of these pre-existing minor variants rather than a de novo switch from R5 to X4 tropism. asm.org

Genetic Basis of Resistance in HIV-1 Envelope Glycoproteins

The phenotypic resistance to Vicriviroc is rooted in specific genetic mutations within the HIV-1 envelope glycoproteins, gp120 and, more rarely, gp41. nih.govpnas.org These mutations alter the structure and function of the envelope, enabling the virus to circumvent the action of the drug.

Mutations in the gp120 V3 Loop Region

The third variable loop (V3) of the gp120 glycoprotein (B1211001) is a primary determinant of coreceptor tropism and a major site for resistance mutations against CCR5 antagonists. nih.govoup.complos.org Numerous studies have identified a variety of amino acid substitutions within the V3 loop that are associated with Vicriviroc resistance. nih.govresearchgate.net However, no single universal mutation has been identified; instead, the specific mutational patterns appear to be dependent on the viral subtype and the genetic background of the envelope protein. nih.govoup.com

Table 1: Documented V3 Loop Mutations Associated with Vicriviroc Resistance

Mutation Position Effect on Vicriviroc Susceptibility Viral Subtype Reference
K305R 305 Contributes to the degree of resistance. B asm.org
R315Q 315 Contributes to concentration-dependent resistance. B asm.org
K319T 319 Contributes to both resistance and viral infectivity. B asm.org
Q315E 315 Essential for resistance. D nih.gov
R321G 321 Essential for resistance. D nih.gov

This table is interactive. Click on the headers to sort.

Alterations in V3 Loop Stem Residues

Mutations in the stem region of the V3 loop have been shown to play a significant role in Vicriviroc resistance. asm.org For instance, the K305R mutation, located in the outgoing stem of the V3 loop, has been identified as a primary factor impacting the level of resistance to Vicriviroc in a laboratory-adapted virus. asm.org These changes in the V3 stem can alter the conformation of the loop, thereby affecting its interaction with the CCR5 coreceptor.

Impact on CCR5 N-terminus and Extracellular Loop Interactions

The development of Vicriviroc resistance is often associated with a shift in how the HIV-1 envelope interacts with the CCR5 coreceptor. Resistant viruses frequently show an increased dependence on the N-terminal region of CCR5 for entry. asm.orgasm.org Mutations in the V3 loop can enhance the interaction between gp120 and the CCR5 N-terminus, allowing the virus to effectively use the drug-bound form of the receptor. asm.orgnih.gov For example, a laboratory-adapted Vicriviroc-resistant virus demonstrated a heightened reliance on the CCR5 N-terminus for entry into cells. asm.org Furthermore, studies on a subtype D clinical isolate that developed resistance to Vicriviroc revealed that mutations in the V3 loop influenced the interaction of gp120 with both the N-terminus and the second extracellular loop (ECL2) of CCR5. nih.gov This suggests that resistance involves a complex interplay of altered contacts between the viral envelope and different domains of the CCR5 receptor. nih.govasm.org

Mutations in the gp41 Fusion Peptide Region

While many resistance pathways to CCR5 antagonists involve the V3 loop of gp120, a distinct mechanism of resistance to Vicriviroc involves mutations solely within the fusion peptide (FP) region of the gp41 transmembrane glycoprotein. pnas.org Studies have identified a cluster of conservative amino acid changes in the gp41 FP that are directly linked to the resistance phenotype. pnas.org

One critical mutation is G516V, which, when accompanied by either M518V or F519I, significantly contributes to Vicriviroc resistance. nih.gov These mutations enable the virus to utilize Vicriviroc-bound CCR5 complexes for entry into host cells. nih.gov Specifically, the F519I mutation has been identified as an independent factor that increases the virus's preference for the unoccupied, high-affinity form of CCR5 in the presence of Vicriviroc. nih.gov This suggests a sophisticated viral adaptation where the virus not only overcomes the inhibitor but also optimizes its entry mechanism in the presence of the drug.

In some instances, resistance to Vicriviroc has been associated with a trio of mutations in the gp41 fusion peptide: G516V, M518V, and F519I. pnas.org The introduction of these three changes into a Vicriviroc-sensitive parental virus was sufficient to confer resistance. pnas.org This highlights the critical role of the gp41 fusion peptide in mediating resistance, independent of the more commonly observed V3 loop mutations. pnas.orgmdpi.com

Cooperative Action of gp120 and gp41 Changes

Resistance to Vicriviroc can also arise from the combined effects of mutations in both the gp120 and gp41 subunits of the viral envelope. nih.gov This cooperative action allows the virus to maintain its ability to use the CCR5 co-receptor for entry, even in the presence of the inhibitor. nih.gov

In one in vitro study, Vicriviroc-resistant variants of an HIV-1 isolate were found to harbor at least one substitution in the V3 region of gp120 (H308P), in conjunction with specific patterns of mutations in gp41. nih.gov These gp41 mutation patterns included changes in the fusion peptide and a downstream residue, such as G514V + V535M or M518V + F519L + V535M. nih.gov The interplay between these gp120 and gp41 mutations appears to be crucial for the resistance phenotype. nih.gov

Furthermore, research has shown that changes in the gp41 ectodomain and cytoplasmic tail can influence the effects of gp120-targeted neutralizing antibodies and inhibitors. pnas.org This suggests a complex allosteric communication network between gp120 and gp41, where mutations in one subunit can modulate the function and inhibitor sensitivity of the other. mdpi.comd-nb.info For instance, a substitution in the inner domain of gp120, T244A, was found to counteract the resistance phenotype conferred by mutations in the gp41 fusion peptide, further illustrating the intricate balance of interactions within the Env complex. nih.gov

Table 1: Key Mutations Associated with Vicriviroc Resistance

Gene Region Mutation(s) Consequence
gp41 Fusion Peptide G516V + M518V or F519I Enables use of Vicriviroc-CCR5 complexes for entry. nih.gov
gp41 Fusion Peptide G516V, M518V, F519I Confers resistance to Vicriviroc. pnas.org
gp120 V3 & gp41 H308P (gp120) + G514V/V535M or M518V/F519L/V535M (gp41) Cooperative action leading to resistance while maintaining CCR5 usage. nih.gov
gp120 Inner Domain T244A Counters resistance phenotype from gp41 fusion peptide mutations. nih.gov

Cross-Resistance Profiles with Other CCR5 Antagonists (from in vitro and isolate studies)

Studies have shown that HIV-1 variants resistant to Vicriviroc often exhibit cross-resistance to other CCR5 antagonists. natap.org This is not surprising given that many of these inhibitors bind to a similar pocket on the CCR5 receptor.

In vitro generated Vicriviroc-resistant viruses have demonstrated cross-resistance to other CCR5 inhibitors. natap.org For example, clinical isolates that developed resistance to Vicriviroc were also found to be cross-resistant to Maraviroc (B1676071) and TAK-779. asm.org However, the extent of cross-resistance can be complex and may not always extend to all compounds within the class. oup.com For instance, a Maraviroc-resistant virus was found to be cross-resistant to TAK-779 but remained sensitive to Vicriviroc and Aplaviroc. asm.org

The genetic pathways leading to resistance play a role in the cross-resistance profile. Viruses that develop resistance through mutations in the gp120 V3 loop often show broad cross-resistance. scispace.com In contrast, resistance mediated by mutations in the gp41 fusion peptide can result in a different cross-resistance pattern. mdpi.com

Table 2: Cross-Resistance of Vicriviroc-Resistant HIV-1 to Other CCR5 Antagonists

CCR5 Antagonist Cross-Resistance Observed with Vicriviroc-Resistant Strains
Maraviroc Yes asm.org
TAK-779 Yes asm.org
Aplaviroc Variable asm.org
SCH-C (SCH 351125) Yes natap.orgmdpi.com
AD101 Yes mdpi.com

Influence of Coreceptor Tropism on Resistance Development

The development of resistance to Vicriviroc is intrinsically linked to the virus's coreceptor tropism, which is its ability to use either the CCR5 or CXCR4 coreceptor for entry into host cells. Vicriviroc specifically targets the CCR5 coreceptor. nih.gov

One primary mechanism of resistance is the emergence of pre-existing or newly mutated viral variants that can use the CXCR4 coreceptor (X4-tropic) or both CCR5 and CXCR4 (dual-tropic). nih.govnih.gov Since Vicriviroc does not block CXCR4, these variants have a selective advantage in the presence of the drug. Therefore, tropism testing is crucial before initiating therapy with a CCR5 antagonist to ensure the patient harbors exclusively R5-tropic virus. mednet.ca

However, resistance can also develop in viruses that remain exclusively R5-tropic. nih.gov In these cases, the virus adapts to use the Vicriviroc-bound form of the CCR5 receptor for entry. nih.govoup.com This adaptation is often associated with mutations in the V3 loop of gp120 and can lead to a decreased maximal percentage of inhibition (MPI) by the drug rather than a significant change in the half-maximal inhibitory concentration (IC50). asm.orgi-base.info

The level of CCR5 expression on target cells can also influence the magnitude of resistance to Vicriviroc. asm.org Viruses that are resistant to CCR5 antagonists may exhibit altered tropism for different subsets of CD4+ T cells. For example, a virus resistant to the CCR5 antagonist Aplaviroc showed a shift in tropism towards effector memory T cells. asm.org Following the discontinuation of Vicriviroc in a patient who had developed resistance, the viral population reverted to being Vicriviroc-sensitive, indicating a fitness cost associated with the resistance mutations in the absence of drug pressure. researchgate.net

Preclinical Research Methodologies and Models in Vicriviroc Hydrochloride Studies

In Vitro Viral Replication Assays

In vitro viral replication assays are fundamental to assessing the antiviral potency of compounds like vicriviroc (B613818). These assays measure the ability of the drug to inhibit HIV-1 replication in primary cells and established cell lines.

Peripheral blood mononuclear cells (PBMCs) represent a primary target for HIV-1 infection in vivo, making them a crucial model for preclinical antiviral testing. In these assays, PBMCs are isolated from healthy donors, stimulated to promote cell division and CCR5 expression, and then infected with various strains of HIV-1. nih.gov

Detailed research findings indicate that vicriviroc demonstrates potent, broad-spectrum activity against a diverse panel of CCR5-tropic (R5-tropic) HIV-1 isolates, including those from different genetic clades. nih.govnih.gov The antiviral activity is typically quantified by measuring the 50% and 90% effective concentrations (EC₅₀ and EC₉₀), which represent the drug concentrations required to inhibit 50% and 90% of viral replication, respectively. Across numerous studies, vicriviroc has consistently shown low nanomolar EC₅₀ values against a wide array of R5-tropic primary isolates. nih.gov For instance, in one study, the geometric mean EC₅₀s for vicriviroc against a panel of 30 R5-tropic HIV-1 isolates ranged from 0.04 nM to 2.3 nM. nih.gov The inhibition is measured by quantifying the production of the HIV-1 p24 antigen in the cell culture supernatant. nih.gov As expected, vicriviroc does not significantly inhibit viruses that use the CXCR4 coreceptor (X4-tropic) or both coreceptors (R5/X4-tropic). nih.gov

Antiviral Activity of Vicriviroc in PBMC Assays
HIV-1 Isolate TypeGeometric Mean EC₅₀ Range (nM)Geometric Mean EC₉₀ Range (nM)
R5-tropic (30 isolates)0.04 - 2.30.45 - 18
R5/X4 or X4-tropicNot significantly inhibited

In addition to primary cells, various engineered cell lines are utilized to study the antiviral activity of vicriviroc. These cell lines stably express the CD4 receptor and the CCR5 coreceptor, making them susceptible to HIV-1 infection.

U87-CCR5 cells: These are human astroglioma cells engineered to express CD4 and CCR5. They are frequently used in single-round infection assays to assess the activity of entry inhibitors. asm.org Viral replication capacity can be quantified by measuring HIV-1 p24 antigen production in the culture supernatants. asm.org Studies have shown that the MPIs (maximum percent inhibition) for vicriviroc observed with U87 cells closely matched those from commercially available entry susceptibility assays. nih.govresearchgate.net

TZM-bl cells: This is a HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 long terminal repeat (LTR) promoter. pnas.org Upon successful viral entry and gene expression, the production of these reporter enzymes can be easily quantified, providing a sensitive measure of viral infection. pnas.org TZM-bl cells are used to characterize the resistance profiles of viruses, where resistance in this cell line often manifests as a plateau in the inhibition curve, with a maximum percent inhibition (MPI) of less than 100%. pnas.org

Ba/F3 cells: A mouse pro-B cell line that can be engineered to express human CCR5. These cells are particularly useful in chemotaxis assays to assess the antagonist properties of compounds like vicriviroc. nih.gov

These cell line-based assays offer advantages in terms of reproducibility and scalability compared to PBMC assays. However, it is noted that the levels of CD4 and CCR5 expression in these cell lines can be higher than in primary cells, which may influence the apparent antiviral potency. asm.org The manifestation of resistance to CCR5 inhibitors can also be cell-type dependent. pnas.orgnih.gov

Receptor Binding Assays

Receptor binding assays are crucial for directly measuring the affinity and kinetics of vicriviroc's interaction with the CCR5 receptor. These assays typically use radiolabeled ligands to quantify the binding characteristics.

Competitive binding assays are employed to determine the binding affinity of an unlabeled compound (vicriviroc) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor. nih.gov In the case of vicriviroc, a tritiated form of a precursor compound, [³H]SCH-C, has been used as the radioligand. nih.gov

In this assay, membranes from cells expressing human CCR5 are incubated with a fixed concentration of [³H]SCH-C and varying concentrations of vicriviroc. nih.gov The ability of vicriviroc to inhibit the binding of [³H]SCH-C is measured, and the 50% inhibitory concentration (IC₅₀) is determined. From the IC₅₀ value, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of vicriviroc for CCR5. nih.gov These assays have revealed that vicriviroc binds to CCR5 with a higher affinity than its predecessor, SCH-C. nih.govasm.orgresearchgate.net The binding affinity of vicriviroc for CCR5 has been determined to be in the sub-nanomolar range, with a reported Ki of 2.5 nM and a Kd of 0.40 ± 0.02 nM. medchemexpress.comnatap.org

Saturation binding analysis is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov In this type of experiment, membranes expressing CCR5 are incubated with increasing concentrations of a radiolabeled ligand, such as [³H]SCH-C or [³H]vicriviroc, until saturation is reached. nih.govnatap.org

These analyses have shown that the binding of these radioligands to CCR5 is specific and saturable. nih.gov For [³H]SCH-C, saturation analysis indicated a Kd of 1.25 ± 0.55 nM. nih.gov Similar experiments with [³H]vicriviroc have allowed for the determination of its dissociation rate, which was found to be slower than that of other CCR5 antagonists like maraviroc (B1676071), suggesting a longer receptor occupancy. natap.org

Vicriviroc Binding Affinity Data
ParameterValueAssay Type
Ki2.5 nMCompetitive Radioligand Binding
Kd0.40 ± 0.02 nMSaturation Binding Analysis

Molecular and Cell Biological Techniques for Characterization

A variety of molecular and cell biological techniques have been instrumental in characterizing the antagonistic properties of vicriviroc and its mechanism of action.

Functional assays have confirmed that vicriviroc acts as a receptor antagonist by inhibiting the signaling pathways activated by the natural ligands (chemokines) of CCR5. nih.govasm.orgresearchgate.net These assays include:

Chemotaxis assays: These experiments measure the ability of vicriviroc to block the migration of CCR5-expressing cells (like Ba/F3-CCR5) towards a chemokine gradient (e.g., MIP-1α, RANTES). nih.govresearchgate.net Vicriviroc has been shown to potently inhibit this chemotactic response with IC₅₀ values below 1 nM. nih.govmedchemexpress.com

Calcium flux assays: Binding of chemokines to CCR5 triggers an increase in intracellular calcium concentration. Vicriviroc effectively blocks this RANTES-induced calcium signaling in a dose-dependent manner. researchgate.net

GTPγS exchange assays: This assay measures the activation of G proteins coupled to the CCR5 receptor. Vicriviroc inhibits the exchange of GDP for radiolabeled GTPγS that is stimulated by chemokine binding, confirming its antagonist nature. nih.govresearchgate.net

Furthermore, molecular techniques such as site-directed mutagenesis have been used in conjunction with binding and functional assays to identify the specific amino acid residues within the CCR5 receptor that are critical for vicriviroc binding. wikipedia.org These studies have revealed that vicriviroc binds to a hydrophobic pocket between the transmembrane helices of CCR5. wikipedia.org

Mutagenesis and Chimeric Envelope Studies

To pinpoint the genetic basis of resistance to vicriviroc, researchers have employed site-directed mutagenesis and the creation of chimeric envelope genes. These techniques allow for the precise investigation of how specific amino acid changes in the HIV-1 envelope glycoprotein (B1211001) (Env), particularly in gp120, affect the virus's susceptibility to the drug.

Studies have shown that resistance to vicriviroc is often associated with mutations within the V3 loop of gp120, a region critical for co-receptor binding. wikipedia.orgasm.orgi-base.inforesearcher.life However, research has also indicated that mutations outside the V3 loop can contribute to high-level resistance. i-base.info Chimeric envelope studies, where segments of the env gene from a resistant virus are swapped into the backbone of a susceptible virus, have been instrumental in mapping the specific domains responsible for conferring resistance. asm.orgresearchgate.net

For instance, in a study of a laboratory-adapted vicriviroc-resistant HIV-1 strain, RU570-VCVres, a combination of amino acid changes in the V3 loop (K305R, R315Q, and K319T) and a mutation in the C4 region (P437S) were found to fully reproduce the resistance phenotype when introduced into a chimeric ADA envelope. asm.orgnih.gov This demonstrates that while the V3 loop is a primary determinant, other regions of gp120 can play a significant role in the resistance mechanism. asm.orgresearchgate.net Interestingly, when only the V3 loop from a resistant virus was inserted into a susceptible background, the resulting chimeric virus remained susceptible to vicriviroc, suggesting that the context of the surrounding envelope sequence is crucial for the expression of resistance. researchgate.net

These studies have revealed that vicriviroc-resistant viruses can utilize the drug-bound form of the CCR5 receptor for entry, albeit often less efficiently than the unbound receptor. asm.orgfrontiersin.org The mutations in Env are thought to alter the conformation of gp120, allowing it to interact with the vicriviroc-altered CCR5 receptor. This adaptation can also lead to an increased dependence on the N-terminus of CCR5 for viral entry. asm.org

Table 1: Key Research Findings from Mutagenesis and Chimeric Envelope Studies of Vicriviroc Hydrochloride

Study Focus Methodology Key Findings Reference(s)
Mapping Resistance DeterminantsCreation of chimeric envelope genes between vicriviroc-resistant (RU570-VCVres) and -susceptible (ADA) HIV-1 strains.A 200 amino acid fragment in the C2-V5 region of the resistant envelope was necessary to confer resistance. researchgate.net
Characterization of Resistance MutationsSite-directed mutagenesis of specific amino acid changes identified in a vicriviroc-resistant virus.Mutations K305R, R315Q, K319T in the V3 loop and P437S in C4 together conferred the full resistance phenotype. The K305R mutation was a primary determinant of the degree of resistance. asm.orgnih.gov
Role of the V3 LoopConstruction of chimeric viruses with only the V3 loop from a vicriviroc-resistant strain swapped into a susceptible background.The V3 loop alone was not sufficient to confer resistance, indicating the importance of the surrounding envelope context. researchgate.net
In Vivo Resistance DevelopmentAnalysis of a patient who developed vicriviroc resistance, followed by creation of chimeric envelopes.Changes within the V3 loop were sufficient to confer resistance in this clinical case. The resistant virus showed enhanced replication in the presence of vicriviroc. frontiersin.orgnih.gov

Flow Cytometry for CCR5 Expression Analysis

Flow cytometry is a powerful tool that has been widely used in preclinical studies of vicriviroc to quantify the expression of CCR5 on the surface of target cells. This technique allows for the correlation of CCR5 density with the antiviral potency of vicriviroc and provides insights into the mechanisms of viral entry and inhibition.

Studies have demonstrated a correlation between the level of CCR5 expression on peripheral blood mononuclear cells (PBMCs) and the half-maximal inhibitory concentration (IC50) of vicriviroc (then known as SCH-D). scispace.com In one study, the IC50 values for vicriviroc correlated with CCR5 expression levels on PBMCs from different human donors. scispace.com This suggests that individuals with higher levels of CCR5 expression may require different concentrations of the drug for effective viral suppression.

Flow cytometry has also been employed to study how vicriviroc affects the conformation of the CCR5 receptor. By using different monoclonal antibodies (MAbs) that bind to specific epitopes on CCR5, researchers can probe for conformational changes induced by the binding of vicriviroc. researchgate.net These studies have shown that vicriviroc stabilizes a conformation of CCR5 that is not recognized by the viral envelope protein gp120 of sensitive strains. researchgate.net However, resistant viruses can adapt to recognize and use this vicriviroc-bound conformation for entry. researchgate.net

Furthermore, flow cytometry has been used to investigate the efficiency of viral entry by vicriviroc-resistant HIV-1. In experiments using cell lines with inducible CCR5 expression, it was observed that the entry of resistant virus via the vicriviroc-CCR5 complex is less efficient at low CCR5 densities. frontiersin.org This highlights the complex interplay between receptor density, inhibitor presence, and the adaptive changes in the viral envelope that lead to resistance.

Table 2: Application of Flow Cytometry in this compound Research

Application Experimental Approach Key Findings Reference(s)
Correlation of CCR5 Expression and Vicriviroc PotencyMeasurement of CCR5 expression on PBMCs from different donors and correlation with vicriviroc IC50 values.A correlation was found between higher CCR5 expression levels and higher IC50 values for vicriviroc. scispace.com
Analysis of CCR5 ConformationUse of various anti-CCR5 monoclonal antibodies to probe the receptor conformation on cells in the presence and absence of vicriviroc.Vicriviroc induces conformational changes in CCR5. Resistant viruses can utilize the vicriviroc-bound conformation for entry. researchgate.net
Efficiency of Resistant Virus EntryUse of cell lines with inducible CCR5 expression to study viral entry at different receptor densities in the presence of vicriviroc.Entry of vicriviroc-resistant virus via the inhibitor-CCR5 complex is inefficient at low CCR5 expression levels. frontiersin.org

Advanced Structural Determination Methods for CCR5-Ligand Complexes

Understanding the precise three-dimensional structure of the interaction between vicriviroc and its target, the CCR5 receptor, is paramount for rational drug design and for comprehending the molecular basis of its antagonist activity and the mechanisms of resistance. While high-resolution structural data for the vicriviroc-CCR5 complex from methods like cryo-electron microscopy (cryo-EM) or X-ray crystallography are not publicly available as of the latest searches, a wealth of information has been derived from related structures, molecular modeling, and mutagenesis studies.

The crystal structure of the CCR5 receptor in complex with another small-molecule antagonist, maraviroc, has provided significant insights into the general binding pocket for this class of inhibitors. acs.orgresearchgate.net These studies revealed that maraviroc binds to a hydrophobic pocket located between the transmembrane helices of CCR5, near the extracellular surface. wikipedia.orgacs.org This allosteric binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the HIV-1 gp120 protein. wikipedia.orgresearchgate.net

Based on the maraviroc-CCR5 structure and extensive site-directed mutagenesis data, computational docking studies have been performed to model the binding of vicriviroc to CCR5. plos.org These in silico analyses suggest that vicriviroc also binds within the same transmembrane pocket. plos.org Key residues within this pocket, such as those in transmembrane helices 1, 2, 3, 5, 6, and 7, are predicted to be important for the interaction. plos.org For example, some models propose that the trifluoromethyl phenyl group of vicriviroc may have strong hydrophobic interactions with isoleucine 198 (I198) on the fifth transmembrane helix of CCR5. wikipedia.org Additionally, a salt bridge between a tertiary nitrogen atom in vicriviroc and glutamic acid 283 (Glu283) in the seventh transmembrane helix is thought to be a crucial anchoring point. plos.org

While a cryo-EM structure of the ternary complex of gp120, CD4, and CCR5 has been solved, providing a detailed view of the viral-receptor interaction, this was not in the presence of vicriviroc. nih.govnih.gov The insights from these structural studies, combined with the functional data from mutagenesis and biophysical assays, have been critical in building a comprehensive model of how vicriviroc functions as a CCR5 antagonist and how HIV-1 can evolve to overcome its inhibitory effects. asm.orgnih.gov Future high-resolution structural studies of the vicriviroc-CCR5 complex would be invaluable for validating and refining these models and for guiding the development of next-generation CCR5 inhibitors.

Theoretical and Mechanistic Considerations in Vicriviroc Hydrochloride Therapeutic Strategies

Rationale for Host-Targeted Antiviral Approaches

Traditional antiviral therapies for HIV-1 have primarily focused on inhibiting viral enzymes like reverse transcriptase and protease. wikipedia.org While effective, these drugs target viral components that are prone to mutation, leading to the emergence of drug-resistant strains. Host-targeted antiviral approaches, such as the use of Vicriviroc (B613818) hydrochloride, offer a compelling alternative by targeting stable host factors that are essential for the viral life cycle. oncotarget.comscispace.com

The primary target of Vicriviroc is the human CCR5 receptor, a co-receptor that many strains of HIV-1 use to enter and infect immune cells. ontosight.ainih.gov By binding to a hydrophobic pocket on the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral envelope protein, gp120, from binding. wikipedia.orgdrugbank.com This action effectively blocks the virus from entering the host cell, halting the infection process at a very early stage. wikipedia.org

The rationale for this approach is supported by the natural occurrence of a genetic mutation known as CCR5-delta32. wikipedia.org Individuals homozygous for this mutation lack functional CCR5 receptors and are highly resistant to infection by CCR5-tropic HIV-1 strains, with no other apparent negative health effects. wikipedia.orgnih.gov This natural resistance provides a strong validation for CCR5 as a therapeutic target.

The key advantages of a host-targeted strategy include:

A higher genetic barrier to resistance: Host cell proteins are not subject to the high mutation rates seen in viral enzymes.

Broad-spectrum activity: As many HIV-1 strains utilize CCR5, antagonists like Vicriviroc can be effective against a wide range of viral isolates, including those resistant to other drug classes. ncats.io

Novel mechanism of action: This provides a valuable therapeutic option for patients who have exhausted other treatment regimens.

Implications for Combination Antiretroviral Therapy Regimens

The unique mechanism of Vicriviroc hydrochloride has significant implications for its use in combination antiretroviral therapy (cART). Clinical studies have shown that Vicriviroc can be a potent component of cART, particularly for treatment-experienced patients infected with CCR5-tropic HIV-1. nih.gov

One of the key findings is Vicriviroc's synergistic activity when combined with other classes of antiretroviral drugs. ncats.ionih.gov This synergy means that the combined effect of the drugs is greater than the sum of their individual effects, leading to more profound and sustained viral suppression. Furthermore, studies have shown that Vicriviroc does not have clinically relevant drug-drug interactions with many commonly used antiretroviral agents, simplifying its integration into existing treatment regimens. nih.gov

A phase 2 clinical trial (VICTOR-E1) demonstrated that Vicriviroc, when added to an optimized background therapy (OBT) including a ritonavir-boosted protease inhibitor, resulted in significant reductions in viral load and increases in CD4 cell counts over 48 weeks in treatment-experienced patients. nih.gov

Table 1: Key Findings from the VICTOR-E1 Phase 2 Trial

OutcomeVicriviroc 30 mg + OBTVicriviroc 20 mg + OBTPlacebo + OBT
Mean Change in HIV RNA (log10 copies/mL) -1.77-1.75-0.79
Mean Increase in CD4 Cells (cells/mm³) 10213663

Data from the VICTOR-E1 phase 2 trial at 48 weeks. nih.gov

These findings underscore the potential of Vicriviroc to enhance the efficacy of cART, offering a valuable new tool for managing HIV-1 infection, especially in cases of multi-drug resistance.

Predictive Modeling of Viral Evolution and Resistance

A primary concern with any antiviral therapy is the potential for the virus to evolve and develop resistance. In the case of CCR5 antagonists like Vicriviroc, there are two main hypothesized pathways for resistance:

Shift in co-receptor usage: The virus may evolve to use the alternative co-receptor, CXCR4, for cell entry, thereby bypassing the CCR5 blockade. wikipedia.orgnih.gov

Mutations in the viral envelope: The virus could mutate in a way that allows it to still bind to the CCR5 receptor despite the presence of the antagonist. wikipedia.org

Predictive modeling, combining population dynamics and population genetics, is a crucial tool for understanding and anticipating these evolutionary pathways. plos.org These models help to estimate the probability of resistance emerging from pre-existing viral variants (standing genetic variation) versus new mutations that arise during treatment. plos.org

Factors that are critical in these models include:

The effective viral population size before treatment.

The viral mutation rate.

The fitness cost of resistance mutations.

The fitness of the resistant virus during treatment. plos.org

Studies on the evolution of antiviral drug resistance in viruses like SARS-CoV-2 have shown that prolonged exposure to a drug and incomplete viral suppression create a selective pressure that favors the emergence of resistant mutants. mdpi.com While Vicriviroc's development was ultimately halted for use in treatment-experienced patients due to not meeting primary efficacy endpoints in late-stage trials, the study of its resistance patterns provides valuable data for the development of future host-targeted antivirals. wikipedia.org

Future Directions in CCR5 Antagonist Research Beyond HIV-1

The role of the CCR5 receptor in various physiological and pathological processes extends beyond its function as an HIV-1 co-receptor. musechem.com This has opened up exciting new avenues of research for CCR5 antagonists like Vicriviroc in other therapeutic areas.

General Viral Infections:

The CCR5 receptor is involved in the host's inflammatory response to various viral infections. nih.gov However, its role can be complex. For instance, while CCR5 blockade might be beneficial in some contexts, studies in mice have shown that a lack of CCR5 is associated with a higher risk of death from influenza infection. nih.gov Conversely, CCR5 antagonists are being investigated for their potential to mitigate the severity of other viral diseases where inflammation plays a key pathological role. researchgate.net There is growing interest in the potential benefits of using CCR5 modulators for treating various diseases, mimicking the natural protection seen in individuals with the CCR5Δ32 mutation. nih.gov

Cancer:

Recent research has highlighted the involvement of CCR5 in cancer progression. tandfonline.com The CCR5 receptor and its ligands can promote tumor cell proliferation, invasion, and metastasis. tandfonline.comaacrjournals.org They also contribute to an immune-suppressive tumor microenvironment by recruiting regulatory T cells. tandfonline.com

Preclinical studies have shown that CCR5 antagonists, including Vicriviroc and Maraviroc (B1676071), can inhibit the metastasis of breast and prostate cancer cells. aacrjournals.orgnih.gov In mouse models of breast cancer, the CCR5 antagonist Maraviroc was found to decrease pulmonary metastasis. aacrjournals.org This suggests that CCR5 inhibitors could potentially be repurposed as anti-cancer agents, possibly in combination with other cancer therapies. jpccr.eunih.gov

Table 2: Investigational Uses of CCR5 Antagonists Beyond HIV-1

Therapeutic AreaRationaleInvestigated Compounds
Inflammatory Diseases CCR5 is involved in recruiting inflammatory cells to sites of inflammation. nih.govtandfonline.comMaraviroc, Vicriviroc
Cancer CCR5 promotes tumor growth, invasion, and metastasis. tandfonline.comMaraviroc, Vicriviroc, Leronlimab jpccr.eunih.gov
Other Viral Infections CCR5 can act as a co-receptor or modulate the inflammatory response for other viruses. nih.govresearchgate.netMaraviroc

The exploration of CCR5 antagonists in these and other conditions, such as autoimmune disorders and cardiovascular disease, represents a promising frontier in medical research. musechem.com While Vicriviroc's journey in HIV therapy had its setbacks, the knowledge gained from its development continues to inform and inspire new therapeutic strategies for a range of human diseases.

Q & A

Q. What are the standard in vitro protocols for evaluating Vicriviroc hydrochloride’s CCR5 antagonism in HIV research?

Vicriviroc’s CCR5 antagonism is typically assessed using competitive binding assays with radiolabeled ligands (e.g., CCL3 or CCL4) in CCR5-expressing cell lines (e.g., HEK293-CCR5). Key steps include:

  • Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to determine IC50 values.
  • Control experiments : Include maraviroc (a well-characterized CCR5 antagonist) as a positive control and unlabeled ligands for specificity validation .
  • Data normalization : Express results as percentage inhibition relative to baseline ligand binding.

Q. How should researchers validate the purity and structural integrity of this compound batches?

Analytical methods include:

  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% TFA) to assess purity (>98% by area under the curve).
  • Mass spectrometry (MS) : Confirm molecular weight (MW: 542.1 g/mol for this compound) and absence of degradation products.
  • NMR spectroscopy : Verify structural consistency via <sup>1</sup>H and <sup>13</sup>C NMR, comparing peaks to reference spectra .

Q. What pharmacokinetic parameters are critical for this compound in preclinical studies?

Focus on:

  • Bioavailability : Assess via oral and intravenous administration in animal models (e.g., rodents), measuring plasma concentrations over time.
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated metabolism and identify major metabolites.
  • Protein binding : Determine free drug fraction using equilibrium dialysis or ultrafiltration .

Advanced Research Questions

Q. How can experimental design optimize this compound’s dose-ranging studies in combination antiretroviral therapy (cART)?

Employ factorial design to:

  • Vary drug ratios : Test Vicriviroc with reverse transcriptase inhibitors (e.g., tenofovir) at multiple molar ratios.
  • Assess synergy/antagonism : Use the Chou-Talalay method to calculate combination indices (CI).
  • Control for cytotoxicity : Include cell viability assays (e.g., MTT) to distinguish antiviral effects from toxicity .

Q. How can contradictory data between in vitro potency and in vivo efficacy be reconciled?

Address discrepancies through:

  • Tissue penetration studies : Measure Vicriviroc concentrations in lymphoid tissues (e.g., lymph nodes) via LC-MS/MS.
  • Protein binding adjustments : Adjust in vitro IC50 values based on plasma protein binding data to predict in vivo efficacy.
  • Resistance profiling : Test viral isolates from clinical trials for CCR5 tropism shifts or Vicriviroc-resistant mutations .

Q. What methodologies resolve batch-to-batch variability in this compound synthesis?

Implement:

  • Quality-by-Design (QbD) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio).
  • Process Analytical Technology (PAT) : Monitor intermediates via inline FTIR or Raman spectroscopy.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify critical quality attributes .

Q. What computational strategies predict Vicriviroc’s off-target interactions in complex biological systems?

Combine:

  • Molecular docking : Screen against GPCR databases (e.g., GPCRdb) to identify potential cross-reactivity.
  • Pharmacophore modeling : Map Vicriviroc’s structural features to predict interactions with chemokine receptors (e.g., CCR2 or CCR3).
  • Machine learning : Train models on existing CCR antagonist datasets to rank off-target risks .

Q. How should long-term toxicity studies for this compound be structured?

Design longitudinal studies with:

  • Toxicokinetic endpoints : Monitor drug accumulation in organs (e.g., liver, kidneys) over 6–12 months.
  • Biomarker panels : Assess liver function (ALT, AST), renal markers (creatinine), and inflammatory cytokines (IL-6, TNF-α).
  • Histopathological analysis : Compare tissue samples from treated and control cohorts using blinded scoring .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols and analytical conditions in line with ICH Q2(R1) guidelines .
  • Data presentation : Use structured abstracts (objective, methods, results, conclusion) and avoid redundant figures/tables .
  • Ethical compliance : For clinical data reuse, ensure alignment with GDPR and HIPAA standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.